molecular formula C43H38N2O3 · C4H11N B612928 Trt-Gln(Trt)-OH Dea CAS No. 474955-53-8

Trt-Gln(Trt)-OH Dea

Cat. No. B612928
CAS RN: 474955-53-8
M. Wt: 703.92
InChI Key:
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Description

Trt-Gln(Trt)-OH Dea, also known as TentaGel™ S Trt-Gln(Trt)Fmoc, is a protected amino acid used in peptide synthesis . It is a solid form with an extent of labeling of 0.18 mmol/g protected amino acid loading . The functional group of this compound is Fmoc .


Synthesis Analysis

The synthesis of this compound involves Fmoc solid-phase peptide synthesis . The process includes the treatment of a peptidyl-resin with a cleavage cocktail, which is not one simple reaction, but a series of competing reactions . The goal of this step is to separate the peptide from the support while removing the protecting groups from the side-chains .


Molecular Structure Analysis

The molecular structure of this compound is Nα-Fmoc-Nδ-trityl-L-glutamine 4-[poly(oxyethylene)carbamoyl]trityl ester polymer-bound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the removal of the N-terminal Fmoc group using piperidine . This is followed by the treatment of the peptidyl resin with TFA . During this process, highly reactive cationic species are generated from the protecting groups and the handles on the resin .


Physical And Chemical Properties Analysis

This compound is a solid form with an extent of labeling of 0.18 mmol/g protected amino acid loading . It is suitable for Fmoc solid-phase peptide synthesis . The particle size is 90 μm .

Scientific Research Applications

Cancer Medicine

Trt-Gln(Trt)-OH Dea finds application in cancer medicine through Targeted Radionuclide Therapy (TRT). TRT uses radioisotopes and radiolabeled molecules designed to target tumors, combining molecular specificity with the cytotoxicity of ionizing radiation. This approach allows for the development of treatments that are both diagnostic and therapeutic, targeting various cancers including neuroendocrine and hepatic tumors (Gill et al., 2017).

Translational Research

In the context of translational research (TR), this compound can contribute to optimizing the drug discovery and development process. TR bridges the gap between laboratory research and clinical application, enhancing the impact of technologies like imaging methods. It emphasizes collaboration and communication among academia, industry, and regulatory authorities to deliver better therapies (Hörig & Pullman, 2004).

Proteomics

In proteomics, understanding post-translational modifications such as deamidation is crucial. Deamidation of glutamine (Gln) in proteins, like those in the human lens, is a key factor in age-related denaturation. Studies have identified specific sites of deamidation, which could help in understanding the aging process and related pathologies (Hains & Truscott, 2010).

Environmental Sciences

This compound's principles can be applied to environmental sciences, particularly in evaluating the performance of systems or processes. For instance, Data Envelopment Analysis (DEA) modeling, not directly related to this compound but sharing the acronym, has been used to assess the performance of Brazilian university hospitals, demonstrating how efficiency evaluation can aid decision-making in various contexts (Ozcan et al., 2010).

Mechanism of Action

The mechanism of action of Trt-Gln(Trt)-OH Dea in peptide synthesis involves the generation of highly reactive cationic species during TFA cleavage of the peptide from the support . These species can react with residues containing nucleophilic functional groups, such as Trp, Met, Tyr, and Cys . To prevent this, various nucleophilic reagents (known as scavengers) are added to the TFA to quench these ions .

Safety and Hazards

Trt-Gln(Trt)-OH Dea is classified as a non-combustible solid . It does not have a flash point . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Relevant Papers One relevant paper found discusses the influence of dimerization of lipopeptide Laur-Orn-Orn-Cys–NH . The paper mentions the use of Trt (Gln, Cys) among other side chain protecting groups in the synthesis of the peptide .

properties

IUPAC Name

N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H38N2O3.C4H11N/c46-40(45-43(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38)32-31-39(41(47)48)44-42(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35;1-3-5-4-2/h1-30,39,44H,31-32H2,(H,45,46)(H,47,48);5H,3-4H2,1-2H3/t39-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBRODKUSRNHSN-UFUJWDBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H49N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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